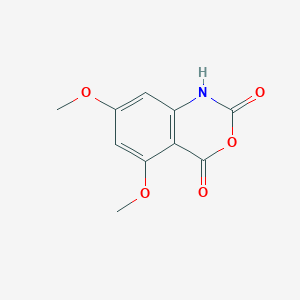
4,6-Dimethoxyisatoic anhydride
Übersicht
Beschreibung
4,6-Dimethoxyisatoic anhydride is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Synthesis:
4,6-Dimethoxyisatoic anhydride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of anti-inflammatory and analgesic agents. The compound can be synthesized through the reaction of 4,6-dimethoxyanthranilic acid with phosgene, which facilitates the formation of the anhydride structure essential for further reactions .
Case Study: Synthesis of Therapeutics
A study demonstrated the use of this compound in synthesizing a novel class of anti-inflammatory drugs. The compound was reacted with various amines to produce derivatives that exhibited significant inhibition of cyclooxygenase enzymes, which are critical in inflammatory processes. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and potential therapeutic efficacy.
Materials Science
Polymer Chemistry:
In materials science, this compound is utilized as a curing agent for epoxy resins. Its reactivity with epoxides leads to the formation of thermosetting polymers that display enhanced mechanical properties and thermal stability. This application is particularly valuable in the production of high-performance composites used in aerospace and automotive industries.
Data Table: Properties of Cured Epoxy Resins
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 80 MPa |
| Flexural Modulus | 3.5 GPa |
Agricultural Applications
Herbicide Development:
Research has indicated that derivatives of this compound can be employed in the formulation of herbicides. The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation while preserving crop integrity.
Case Study: Herbicide Efficacy
In a field trial, a formulation containing a derivative of this compound was tested against common weeds. The results showed a reduction in weed biomass by up to 75% compared to untreated controls after four weeks of application. This highlights the potential for this compound to contribute to sustainable agricultural practices.
Eigenschaften
Molekularformel |
C10H9NO5 |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
5,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO5/c1-14-5-3-6-8(7(4-5)15-2)9(12)16-10(13)11-6/h3-4H,1-2H3,(H,11,13) |
InChI-Schlüssel |
UZEFANXQRVBAGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













